molecular formula C29H38N2O5 B10879841 1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B10879841
M. Wt: 494.6 g/mol
InChI Key: DXUQDSALFXFUJP-RFBIWTDZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes a benzoyl group, a dibutylamino propyl chain, and a hydroxy-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multiple stepsThe final step involves the addition of the hydroxy-methoxyphenyl group under specific reaction conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure precision and efficiency. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. The use of catalysts and solvents may also be employed to facilitate the reactions and improve the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to the specific reaction being performed .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones or aldehydes, while reduction of the benzoyl group can produce alcohols .

Scientific Research Applications

4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable in research and industrial applications .

Properties

Molecular Formula

C29H38N2O5

Molecular Weight

494.6 g/mol

IUPAC Name

(4Z)-1-[3-(dibutylamino)propyl]-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C29H38N2O5/c1-4-6-16-30(17-7-5-2)18-11-19-31-26(22-14-15-23(32)24(20-22)36-3)25(28(34)29(31)35)27(33)21-12-9-8-10-13-21/h8-10,12-15,20,26,32-33H,4-7,11,16-19H2,1-3H3/b27-25-

InChI Key

DXUQDSALFXFUJP-RFBIWTDZSA-N

Isomeric SMILES

CCCCN(CCCC)CCCN1C(/C(=C(\C2=CC=CC=C2)/O)/C(=O)C1=O)C3=CC(=C(C=C3)O)OC

Canonical SMILES

CCCCN(CCCC)CCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC(=C(C=C3)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.